![molecular formula C19H20N4S B2857046 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-3,5,7-trimethylpyrazolo[1,5-a]pyrimidine CAS No. 677749-57-4](/img/structure/B2857046.png)
2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-3,5,7-trimethylpyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. Pyrrole rings are found in many biologically active compounds and have diverse therapeutic properties . The compound also contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom. Thiophene rings are also common in pharmaceuticals and dyes. The compound also contains a pyrazolopyrimidine ring, which is a fused ring system involving a pyrazole ring and a pyrimidine ring. Pyrazolopyrimidines are found in various drugs and have diverse biological activities.
Aplicaciones Científicas De Investigación
The compound 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-3,5,7-trimethylpyrazolo[1,5-a]pyrimidine, also known as 2,5-dimethyl-1-(2-{3,5,7-trimethylpyrazolo[1,5-a]pyrimidin-2-yl}thiophen-3-yl)-1H-pyrrole, is a complex molecule that may have various scientific research applications. Below is a comprehensive analysis focusing on six unique applications, each detailed in its own section.
Drug Development
The core structure of the compound resembles that of pyrrole and pyrimidine, which are often found in pharmaceuticals. This suggests potential applications in drug development , particularly in the synthesis of novel therapeutic agents. The presence of multiple methyl groups could indicate increased lipophilicity, potentially affecting the compound’s ability to cross cell membranes and thus its pharmacokinetics .
Material Science
In material science, the compound’s thiophene moiety could be utilized in the development of organic semiconductors . Thiophene derivatives are known for their electronic properties, making them suitable for use in organic photovoltaic cells and light-emitting diodes (LEDs) .
Catalysis
The pyrazolo[1,5-a]pyrimidine segment of the molecule might serve as a catalyst in chemical reactions. Such structures are often involved in catalytic processes due to their ability to stabilize transition states and intermediate compounds .
Biological Research
Given the structural similarity to biologically active compounds, this molecule could be used in biological research to study protein interactions, enzyme inhibition, or as a potential scaffold for developing probes or markers for imaging .
Agrochemicals
Compounds with pyrrole and pyrimidine rings are sometimes used in the synthesis of agrochemicals . The specific substituents in this compound might confer activity against pests or diseases affecting crops .
Analytical Chemistry
The unique structure of this compound could make it a candidate for use in analytical chemistry as a standard or reagent, particularly in mass spectrometry or chromatography to help identify or quantify similar compounds .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-3,5,7-trimethylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4S/c1-11-10-14(4)23-19(20-11)15(5)17(21-23)18-16(8-9-24-18)22-12(2)6-7-13(22)3/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJWEPGZVVNYKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=CC(=NC4=C3C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-3,5,7-trimethylpyrazolo[1,5-a]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

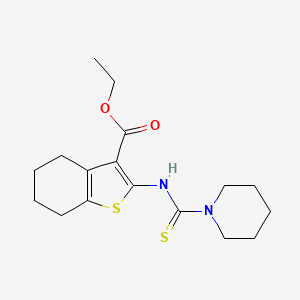

![5-[(4-Butyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B2856969.png)
![5-phenacylsulfanyl-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2856970.png)
![(1R,2R,4R,5R)-5-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride](/img/structure/B2856971.png)
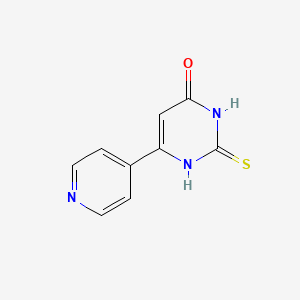
![Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate](/img/structure/B2856973.png)
![2-chloro-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2856974.png)
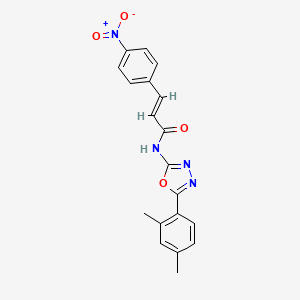
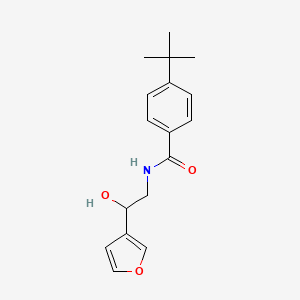

![3,4-dichloro-2-methoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2856978.png)
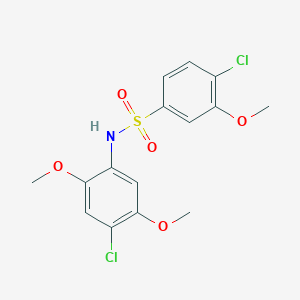
![[6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2856986.png)